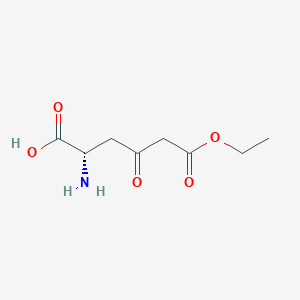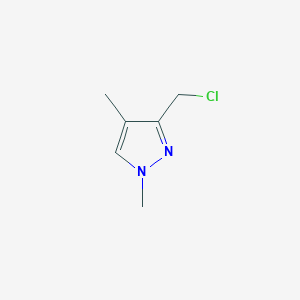
Z-Ala-his-OH
Descripción general
Descripción
N-(Benzyloxycarbonyl)-alanyl-histidine, commonly referred to as Z-Ala-his-OH, is a dipeptide composed of the amino acids alanine and histidine. This compound is of significant interest due to its biological activity and potential applications in various fields, including biochemistry, pharmaceuticals, and food science. The presence of the benzyloxycarbonyl (Z) protecting group enhances its stability and facilitates its use in peptide synthesis.
Mecanismo De Acción
Target of Action
Z-Ala-his-OH, also known as Z-Ala Prolinal, is a dipeptide that primarily targets the enzyme Prolyl endopeptidase Pep . This enzyme is found in the bacterium Myxococcus xanthus .
Mode of Action
It is known that dipeptides can interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and direct binding . The interaction between this compound and its target enzyme could lead to changes in the enzyme’s activity, thereby affecting the biochemical processes in which the enzyme is involved .
Biochemical Pathways
Given its target, it is likely that this compound influences the pathways involving prolyl endopeptidase pep . This enzyme plays a role in the breakdown of proline-containing peptides, suggesting that this compound could affect peptide metabolism .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with Prolyl endopeptidase Pep . By influencing this enzyme’s activity, this compound could potentially affect various cellular processes, including peptide metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzyloxycarbonyl)-alanyl-histidine typically involves the coupling of N-(benzyloxycarbonyl)-alanine with histidine. One common method employs the use of coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane. The reaction conditions are optimized to achieve high yields and purity of the desired dipeptide .
Industrial Production Methods
In an industrial setting, the production of N-(benzyloxycarbonyl)-alanyl-histidine can be scaled up using biocatalysis. Enzymes such as papain immobilized on magnetic nanocrystalline cellulose have been employed to catalyze the synthesis of this dipeptide in deep eutectic solvents. This method offers advantages such as higher yields, eco-friendliness, and ease of product recovery .
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzyloxycarbonyl)-alanyl-histidine undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid.
Coupling Reactions: It can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Deprotection: Hydrogenation using palladium on carbon or treatment with trifluoroacetic acid.
Coupling: Carbodiimides like dicyclohexylcarbodiimide and bases like triethylamine in organic solvents.
Major Products Formed
Hydrolysis: Alanine and histidine.
Deprotection: Alanyl-histidine.
Coupling: Longer peptide chains.
Aplicaciones Científicas De Investigación
N-(Benzyloxycarbonyl)-alanyl-histidine has several scientific research applications:
Biochemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Pharmaceuticals: Investigated for its potential as a dipeptidyl peptidase IV inhibitor, which could be useful in the treatment of type II diabetes.
Food Science: Explored for its nutritional and bioactive properties, particularly its ability to chelate divalent metal ions.
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzyloxycarbonyl)-alanyl-methyl ester: Similar in structure but with a methyl ester group instead of histidine.
N-(Benzyloxycarbonyl)-histidine: Contains histidine but lacks the alanine residue.
Uniqueness
N-(Benzyloxycarbonyl)-alanyl-histidine is unique due to its combination of alanine and histidine residues, which confer specific biological activities such as metal ion chelation and enzyme inhibition. The presence of the benzyloxycarbonyl protecting group also enhances its stability and utility in peptide synthesis .
Propiedades
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-11(20-17(25)26-9-12-5-3-2-4-6-12)15(22)21-14(16(23)24)7-13-8-18-10-19-13/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,25)(H,21,22)(H,23,24)/t11-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPCRFFMGCXYQW-FZMZJTMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3284893.png)


![(2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanedioic Acid](/img/structure/B3284902.png)
![4-bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol](/img/structure/B3284907.png)
![2-({[(Propan-2-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3284911.png)




![(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B3284961.png)


